

## LEO 39652 molecular formula and weight

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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546

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## **In-Depth Technical Guide: LEO 39652**

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Details: LEO 39652

**LEO 39652** is a novel, selective phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. Its design as a "dual-soft" drug minimizes systemic exposure by incorporating two ester groups, making it susceptible to rapid metabolism into inactive forms by esterases in both the blood and liver.

**Physicochemical Properties** 

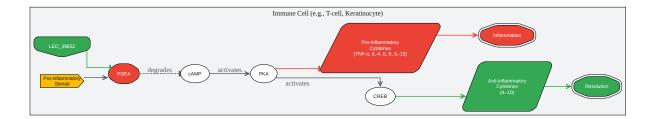
| Property          | -<br>Value   | Reference |
|-------------------|--|-----------|
| Molecular Formula | C23H23N3O5   | [1]       |
| Molecular Weight  | 421.45 g/mol   | [1]       |
| Exact Mass        | 421.1638   | [1]       |
| IUPAC Name        | isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[1][2]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate | [1]       |
| Synonyms          | LEO39652, LEO-39652  | [1]       |



# Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis

Atopic dermatitis is characterized by skin barrier dysfunction and an inflammatory cascade driven by T helper 2 (Th2) cells and other immune cells. Phosphodiesterase 4 (PDE4) is a key enzyme within these immune cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in downregulating inflammatory responses.

By inhibiting PDE4, **LEO 39652** leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines, such as interleukins (IL-4, IL-5, IL-13) and tumor necrosis factor-alpha (TNF- $\alpha$ ), and an increase in the production of anti-inflammatory cytokines like IL-10. This modulation of the immune response helps to alleviate the inflammatory symptoms of atopic dermatitis.



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Caption: PDE4 Inhibition Signaling Pathway in Atopic Dermatitis.

## **Experimental Protocols**



## In Vitro Human Whole Blood Assay for PDE4 Inhibition

Objective: To determine the potency of **LEO 39652** in inhibiting TNF- $\alpha$  production in a human whole blood system.

#### Methodology:

- Heparinized human whole blood was pre-incubated with various concentrations of LEO
   39652 or vehicle control for 15 minutes at 37°C.
- Lipopolysaccharide (LPS) was added to a final concentration of 100 ng/mL to stimulate TNFα production.
- The blood samples were incubated for 4 hours at 37°C.
- Following incubation, plasma was separated by centrifugation.
- TNF-α levels in the plasma were quantified using a commercial ELISA kit.
- The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

## **Human Skin Explant Model for Target Engagement**

Objective: To assess the target engagement of topically applied **LEO 39652** by measuring cAMP levels in human skin explants.

#### Methodology:

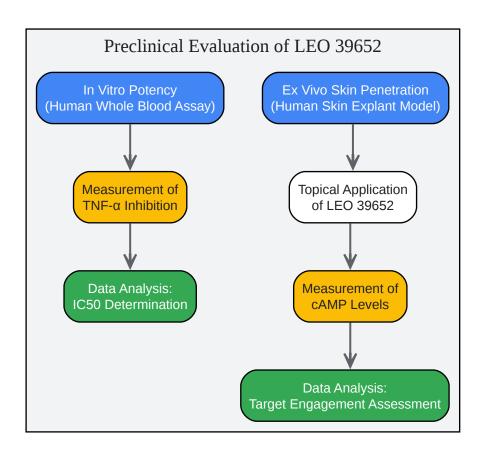
- Human skin was obtained from elective surgery and prepared into explants.
- The skin barrier was either left intact or disrupted by tape-stripping to mimic atopic dermatitis skin.
- A formulation of LEO 39652 was applied topically to the skin explants.
- The explants were incubated for a specified period.
- Following incubation, skin biopsies were taken and homogenized.



- cAMP levels in the homogenates were measured using a competitive binding assay.
- Results were compared to vehicle-treated controls to determine the effect on cAMP levels.

## **Experimental Workflow**

The preclinical evaluation of **LEO 39652** involved a series of in vitro and ex vivo experiments to determine its potency and skin penetration characteristics.



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Caption: Preclinical Experimental Workflow for **LEO 39652**.

## **Concluding Remarks**

**LEO 39652** represents a targeted approach to the topical treatment of atopic dermatitis. Its "dual-soft" nature is a key feature designed to enhance its safety profile by limiting systemic effects. The experimental data from in vitro and ex vivo models demonstrate its potential as a potent inhibitor of PDE4 with the ability to modulate the inflammatory response in the skin.



Further clinical investigations are necessary to fully elucidate its therapeutic efficacy and safety in patients with atopic dermatitis.

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### References

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